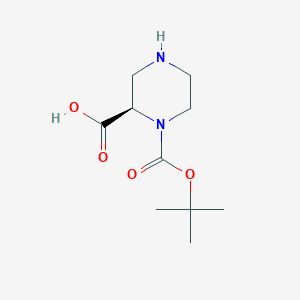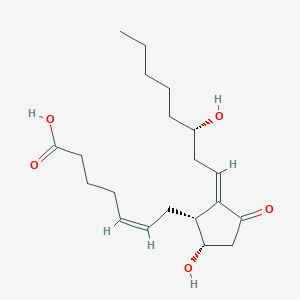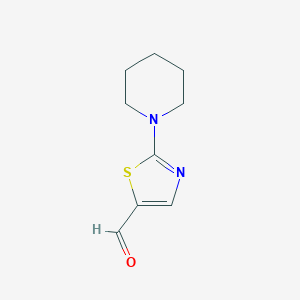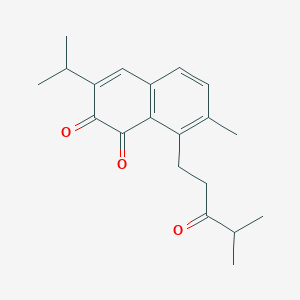![molecular formula C11H12N2O3 B152210 9-hidroxi-3-(2-hidroxietil)-2-metil-4H-pirido[1,2-a]pirimidin-4-ona CAS No. 181525-38-2](/img/structure/B152210.png)
9-hidroxi-3-(2-hidroxietil)-2-metil-4H-pirido[1,2-a]pirimidin-4-ona
Descripción general
Descripción
9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, also known as 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de Medicamentos Psicotrópicos
Impureza de Paliperidona 04: está estrechamente relacionada con el ingrediente farmacéutico activo (API) Paliperidona, que se utiliza en el tratamiento de la psicosis, en particular la esquizofrenia . La impureza juega un papel crucial en la síntesis y el control de calidad de la Paliperidona. Al estudiar esta impureza, los investigadores pueden mejorar el proceso de síntesis para minimizar su presencia, asegurando la eficacia y seguridad del medicamento.
Comparación Analítica
Impureza de Paliperidona 04: sirve como estándar en métodos analíticos como la cromatografía, que se utilizan para detectar y cuantificar impurezas en las formulaciones de medicamentos . Esto asegura que el producto farmacéutico final esté dentro de los límites aceptables de concentraciones de impurezas para el consumo humano seguro.
Síntesis Química y Cristalografía
El compuesto se utiliza en la preparación de cristales para el análisis estructural . La cristalografía de las impurezas puede revelar información sobre la estabilidad y la formulación del compuesto principal, lo cual es esencial para los procesos de desarrollo y fabricación de medicamentos.
Perfil de Actividad Biológica
Los derivados de la pirido[1,2-a]pirimidin-4-ona exhiben actividades biológicas versátiles, incluida la inhibición enzimática y el antagonismo de los receptores . La investigación sobre Impureza de Paliperidona 04 podría conducir al descubrimiento de nuevas actividades biológicas y aplicaciones terapéuticas.
Investigación Agroquímica
Los compuestos con el andamiaje de pirido[1,2-a]pirimidin-4-ona se han explorado para su uso en agroquímicos . Impureza de Paliperidona 04 podría servir como precursor o compuesto modelo para desarrollar nuevos pesticidas o herbicidas.
Estudios de Compuestos No Tóxicos
Las especies organoselenio, que pueden derivarse de compuestos de pirido[1,2-a]pirimidin-4-ona, se identifican como no tóxicas y tienen aplicaciones en terapéutica como agentes antioxidantes, antihipertensivos y antimicrobianos . El estudio de Impureza de Paliperidona 04 puede contribuir al desarrollo de compuestos no tóxicos para uso médico.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of the compound “9-Hydroxy-3-(2-Hydroxyethyl)-2-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-One” are currently unknown. This compound is an impurity of Paliperidone , which is an antipsychotic drug that primarily targets dopamine D2 receptors and serotonin 5-HT2A receptors . .
Mode of Action
Given its structural similarity to Paliperidone , it might interact with dopamine and serotonin receptors, but this is purely speculative
Biochemical Pathways
If it does interact with dopamine and serotonin receptors like paliperidone , it could potentially affect pathways related to mood regulation, reward, and cognition.
Propiedades
IUPAC Name |
9-hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-7-8(4-6-14)11(16)13-5-2-3-9(15)10(13)12-7/h2-3,5,14-15H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJWAVGJDQQQSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301036114 | |
| Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181525-38-2 | |
| Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181525-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181525382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Hydroxy-3-(2-hydroxyethyl)-2-methylpyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301036114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-HYDROXY-3-(2-HYDROXYETHYL)-2-METHYL-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
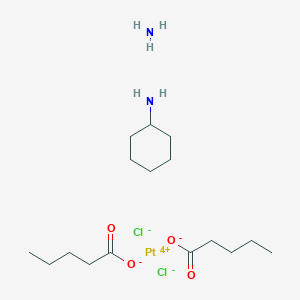
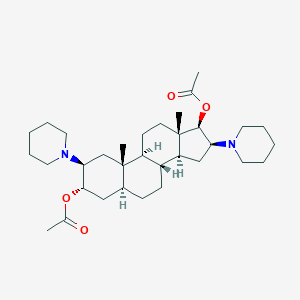
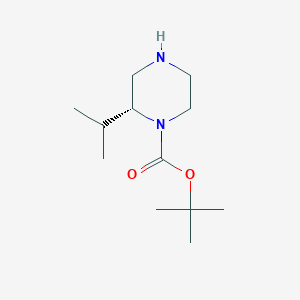
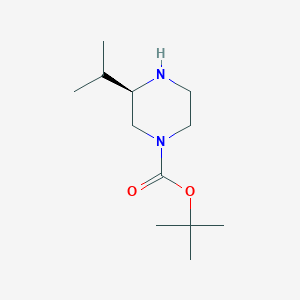
![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)
